1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is a complex organic compound that features a benzodioxole ring fused to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one typically involves the reaction of benzodioxole derivatives with piperidinone precursors. Common synthetic routes include:
Condensation Reactions: Utilizing benzodioxole and piperidinone derivatives under acidic or basic conditions to form the desired compound.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3′,4′-(Methylenedioxy)acetophenone
- 3′,4′-(Methylenedioxy)propiophenone
Uniqueness: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzodioxole ring and a piperidinone moiety provides a versatile scaffold for further chemical modifications and functionalization.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3 |
InChI Key |
LHNPQCFMGHDIAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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